
N-Hydroxypyrazine-2-carbimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxypyrazine-2-carbimidoyl chloride is a chemical compound with the molecular formula C5H4ClN3O. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a hydroxyl group attached to a pyrazine ring, along with a carbimidoyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxypyrazine-2-carbimidoyl chloride can be synthesized through the reaction of N’-hydroxypyrazine-2-carboximidamide with sodium chloride, hydrochloric acid, and acetic acid at low temperatures. The reaction mixture is stirred until it becomes transparent .
Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: this compound is reactive in substitution reactions, where the chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
N-Hydroxypyrazine-2-carbimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Hydroxypyrazine-2-carbimidoyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes and proteins, leading to modifications in their activity and function.
Comparison with Similar Compounds
- N-Hydroxypyrazine-2-carboximidamide
- N-Hydroxypyrazine-2-carboxylic acid
- N-Hydroxypyrazine-2-carboxamide
Comparison: N-Hydroxypyrazine-2-carbimidoyl chloride is unique due to the presence of the carbimidoyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, N-Hydroxypyrazine-2-carboximidamide lacks the chloride group, making it less reactive in substitution reactions. Similarly, N-Hydroxypyrazine-2-carboxylic acid and N-Hydroxypyrazine-2-carboxamide have different functional groups, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C5H4ClN3O |
|---|---|
Molecular Weight |
157.56 g/mol |
IUPAC Name |
N-hydroxypyrazine-2-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClN3O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H |
InChI Key |
PXWOYXZGSHTRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





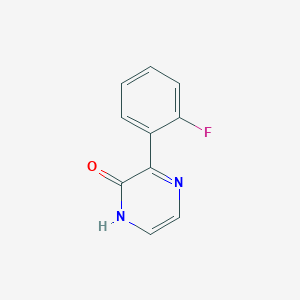
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
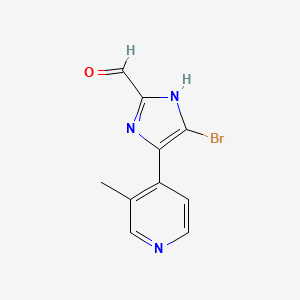
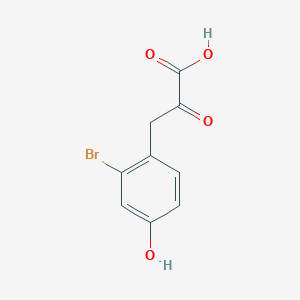
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)
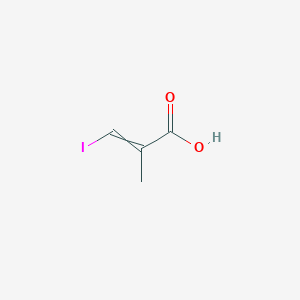
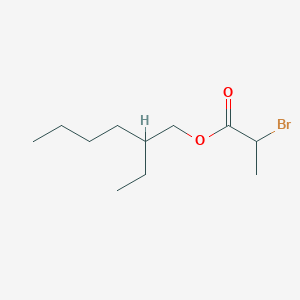
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)

![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)
